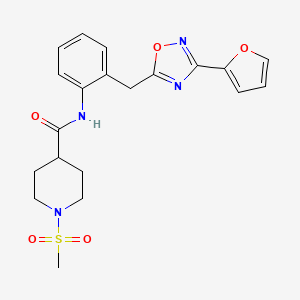

![molecular formula C20H21N3O2 B2824404 N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea CAS No. 1024179-19-8](/img/structure/B2824404.png)

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

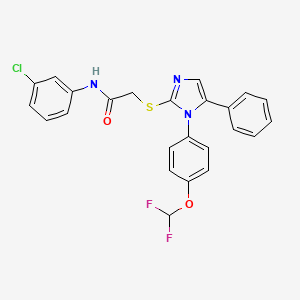

- Stereochemical studies have revealed the synthesis of urea derivatives from various cyclohexanols, demonstrating the complex chemical reactions and formations involving compounds like N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea (Fülöp, Bernáth, & Sohár, 1985).

Bioremediation Technology

- Research on the phenylurea herbicide diuron, which shares a similar structure with N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea, has shown the potential for bioremediation technology in soil systems. This involves enhancing the bioavailability of such compounds for more effective degradation (Villaverde et al., 2012).

Reactions with Aqueous Chlorine

- Studies on phenylurea compounds' reactions with aqueous chlorine have implications for understanding how similar compounds might behave during water treatment processes. These reactions vary with pH and involve transformations at different atomic sites (Chusaksri et al., 2012).

Pharmaceutical Applications

- Crystal structure studies of anticonvulsant enaminones, which are structurally related to N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea, have been conducted to understand better their pharmaceutical applications and mechanisms (Kubicki, Bassyouni, & Codding, 2000).

Antibacterial and Antifungal Applications

- The compound's derivatives have shown potential antibacterial and antifungal properties. This is evident in research on similar phenylurea compounds and their antimicrobial activity, highlighting the significance of such compounds in medical and agricultural sectors (Elkholy & Morsy, 2006).

Mechanism of Action

Target of Action

The primary target of this compound is cGMP-inhibited 3’,5’-cyclic phosphodiesterase B . This enzyme plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides, thus regulating the intracellular concentration of these second messengers .

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This inhibition could lead to an increase in the concentration of cyclic nucleotides within the cell, affecting various cellular processes .

Biochemical Pathways

The compound’s interaction with its target enzyme affects the cyclic nucleotide signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis

Result of Action

Given its potential inhibitory effect on cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, it may influence various cellular processes regulated by cyclic nucleotide signaling .

properties

IUPAC Name |

1-[4-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-11-18(13-19(24)12-14)21-16-7-9-17(10-8-16)23-20(25)22-15-5-3-2-4-6-15/h2-10,13-14,21H,11-12H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUZIJZJTXZRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2824329.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2824330.png)

![4-(tert-butyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824333.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824334.png)

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2824337.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride](/img/structure/B2824339.png)